REACTION_CXSMILES
|
N([O-])=O.[Na+].FC(F)(F)C([O-])=O.[CH2:12]([O:14][C:15]([C:17]1[CH:18]=[N:19][N:20]2[CH:25]=[CH:24][C:23]([NH3+])=[C:22]([F:27])[C:21]=12)=[O:16])[CH3:13].[BrH:28]>O>[Br:28][C:23]1[CH:24]=[CH:25][N:20]2[N:19]=[CH:18][C:17]([C:15]([O:14][CH2:12][CH3:13])=[O:16])=[C:21]2[C:22]=1[F:27] |f:0.1,2.3|
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
CuBr
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with ice water
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc
|
Type
|
WASH
|
Details
|
washed it with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford crude
|
Type
|
CUSTOM
|
Details
|
The crude obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=2N(C=C1)N=CC2C(=O)OCC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |